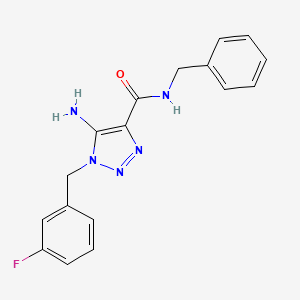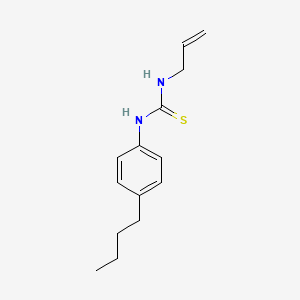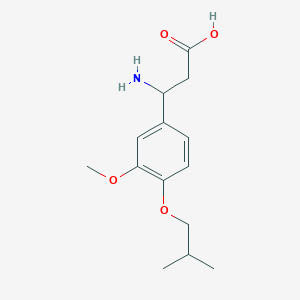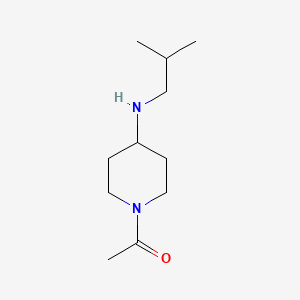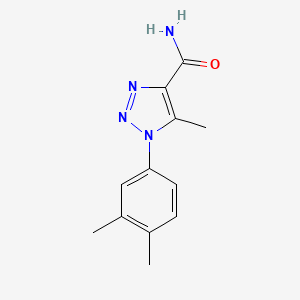![molecular formula C10H3Cl2F3N4 B3038859 4,8-二氯-1-(三氟甲基)-[1,2,4]三唑并[4,3-a]喹喔啉 CAS No. 91895-37-3](/img/structure/B3038859.png)
4,8-二氯-1-(三氟甲基)-[1,2,4]三唑并[4,3-a]喹喔啉
描述
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a nitrogen-containing heterocyclic compound . It is part of the quinoxaline family, which has many pharmaceutical and industrial purposes . The molecular formula is C6H7F3N4.ClH .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . A novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed .Chemical Reactions Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .科学研究应用
抗抑郁潜力
4-氨基[1,2,4]三唑并[4,3-a]喹喔啉类,一个包括所述化合物的类别,已显示出作为速效抗抑郁药的潜力。它们对腺苷 A1 和 A2 受体表现出高结合亲和力,表明在该领域具有治疗潜力 (Sarges 等,1990)。
抗炎应用
已合成并评估了与 4,8-二氯-1-(三氟甲基)-[1,2,4]三唑并[4,3-a]喹喔啉相关的化合物以了解其抗炎活性。具体来说,它们已显示出作为促炎细胞因子 TNF-α 和 IL-6 的抑制剂的潜力,表明在抗炎治疗中具有重要作用 (Guirado 等,2012)。
抗菌和抗真菌作用
该化合物的某些衍生物已表现出抗菌和抗真菌活性。这突出了它们在治疗由各种病原体引起的感染中的潜在用途 (Badran 等,2003);(Henen 等,2011)。
抗惊厥特性
该化合物及其衍生物已被探索作为潜在的抗惊厥特性。研究表明,其中一些化合物可能有效控制癫痫发作 (Wagle 等,2009)。
腺苷受体拮抗作用
研究表明,该化合物的某些衍生物在 A1 和 A3 腺苷受体上充当有效的拮抗剂。这对于开发治疗各种神经和心血管疾病具有重要意义 (Catarzi 等,2005)。
抗过敏应用
对 1,2,4-三唑并[4,3-a]喹喔啉衍生物的研究揭示了它们作为抗过敏剂的潜力。已显示它们可以抑制组胺释放和 IgE 介导的过敏反应 (Loev 等,1985)。
兴奋性氨基酸药理学
该类化合物已被探索其对兴奋性氨基酸受体的药理作用,这可能对治疗神经系统疾病有影响 (McQuaid 等,1992)。
未来方向
Quinoxaline and its derivatives have a wide spectrum of biological importance, paving the way for further development of drug discovery . Some compounds showed promising antiviral activity , and it was suggested that they may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .
作用机制
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
It’s known that quinoxaline derivatives can intercalate dna, which can disrupt the normal functioning of cells . This mechanism is often employed by anticancer and antimicrobial agents .
Biochemical Pathways
Quinoxaline derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, anti-leishmanial, anti-hiv, anti-inflammatory, antioxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities .
Result of Action
Some quinoxaline derivatives have shown promising results in in vitro cytotoxicity tests against various cancer cell lines . Additionally, some derivatives have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacterial strains .
生化分析
Biochemical Properties
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an antagonist to the A2B receptor, a protein involved in various cellular processes . This interaction inhibits the receptor’s activity, which can lead to anticancer effects by inducing apoptosis in cancer cells . Additionally, the compound’s interaction with other biomolecules, such as DNA, suggests its potential as an anticancer agent through DNA intercalation .
Cellular Effects
The effects of 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline on cellular processes are profound. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in various cancer cell lines, such as the SMMC-7721 cell line . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. By modulating gene expression and cellular metabolism, it can effectively inhibit the growth of cancer cells .
Molecular Mechanism
At the molecular level, 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline exerts its effects through several mechanisms. It binds to the A2B receptor, inhibiting its activity and leading to anticancer effects . The compound also interacts with DNA, causing intercalation and subsequent disruption of DNA replication and transcription . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods
Dosage Effects in Animal Models
The effects of 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The compound’s metabolites can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism . Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
Within cells and tissues, 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and toxicity . Studies have shown that it preferentially accumulates in cancerous tissues, enhancing its anticancer effects .
Subcellular Localization
The subcellular localization of 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and other nuclear proteins . Post-translational modifications and targeting signals facilitate its localization to these compartments, enhancing its therapeutic effects .
属性
IUPAC Name |
4,8-dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2F3N4/c11-4-1-2-5-6(3-4)19-8(7(12)16-5)17-18-9(19)10(13,14)15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXRADUSDDFHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N3C(=NN=C3C(F)(F)F)C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)



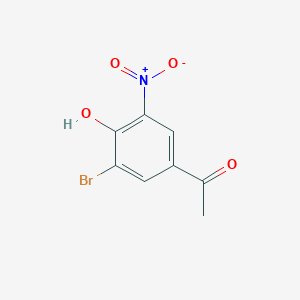

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)
![benzyl 2-amino-4-(4-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B3038789.png)
